molecular formula C8H10INO B7896811 (R)-beta-Amino-4-iodobenzeneethanol

(R)-beta-Amino-4-iodobenzeneethanol

Cat. No.: B7896811
M. Wt: 263.08 g/mol
InChI Key: IZFQBVHODUUDIQ-QMMMGPOBSA-N
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Description

(R)-beta-Amino-4-iodobenzeneethanol is a chiral beta-amino alcohol derivative of high interest in medicinal chemistry and organic synthesis. The beta-amino alcohol motif is a privileged structure in pharmaceuticals, known for its broad therapeutic potential and role in asymmetric catalysis . This specific compound features a 4-iodobenzene group, making it a valuable scaffold for further derivatization via cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create diverse compound libraries for drug discovery. In research settings, beta-amino alcohol derivatives have demonstrated significant biological activities, serving as key structural components in agents with antimalarial, antibacterial, and anticancer properties . The stereochemistry of the beta-amino alcohol center is often critical for its biological function and interaction with target proteins; the single (R)-enantiomer provided by this product ensures precise and reproducible research outcomes. Furthermore, the core beta-amino alcohol structure is recognized as a potential inhibitor of protein-protein interactions, such as those within the Toll-like Receptor 4 (TLR4) signaling complex, highlighting its utility in immunology and inflammation research . This product is intended for use as a building block in the synthesis of more complex bioactive molecules and as a chiral ligand or intermediate in the development of novel therapeutic candidates.

Properties

IUPAC Name

(2R)-2-amino-2-(4-iodophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFQBVHODUUDIQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CO)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Synthesis: 4-Iodophenylglyoxal

4-Iodophenylglyoxal is synthesized via Friedel-Crafts acylation of iodobenzene followed by oxidation. In a representative procedure:

  • Friedel-Crafts acylation : Iodobenzene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 4-iodoacetophenone.

  • Oxidation : 4-Iodoacetophenone is oxidized using SeO₂ in acetic acid to form 4-iodophenylglyoxal.

Rhodium-Catalyzed Asymmetric Hydrogenation

The glyoxal derivative undergoes asymmetric hydrogenation using a Rh-(S)-Quinap complex. Key steps include:

  • Catalyst preparation : Rhodium(I) chloride dimer is combined with (S)-Quinap ligand in degassed THF under nitrogen.

  • Hydrogenation conditions : The reaction proceeds under 50 psi H₂ at 25°C for 24 hours, yielding (R)-β-hydroxy-4-iodobenzeneethylamine with 98% ee.

Table 1 : Optimization of Asymmetric Hydrogenation

Catalyst SystemPressure (psi)Temperature (°C)ee (%)Yield (%)
Rh-(S)-Quinap50259892
Ru-BINAP30408578
Pd-C (Achiral)5025065

This method’s efficacy stems from the Quinap ligand’s ability to induce steric and electronic effects, favoring the (R)-enantiomer.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries enable diastereomer separation, ensuring high optical purity. A widely adopted strategy employs (R)-α-methylbenzylamine to form a Schiff base intermediate.

Schiff Base Formation and Reduction

  • Condensation : 4-Iodophenylglyoxal reacts with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions, forming the imine (2).

  • Hydrogenolysis : The imine is reduced using Pd/C under H₂, yielding a diastereomeric amine. Subsequent acidic cleavage releases (R)-β-amino-4-iodobenzeneethanol.

Key Data :

  • Optical purity : 99% ee after recrystallization.

  • Yield : 75% over three steps.

Mechanistic Insight : The bulky α-methylbenzyl group directs hydrogenation to the Re face, ensuring (R)-configuration.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods resolve racemic β-amino alcohols via kinetic or dynamic resolution. Lipase B from Candida antarctica (CAL-B) has been employed for this purpose.

Kinetic Resolution Protocol

  • Substrate preparation : Racemic β-amino-4-iodobenzeneethanol is acylated with vinyl acetate.

  • Enzymatic hydrolysis : CAL-B selectively hydrolyzes the (S)-enantiomer’s acetate, leaving the (R)-enantiomer intact.

Table 2 : Enzymatic Resolution Efficiency

EnzymeSolventTemperature (°C)ee (%)Conversion (%)
CAL-BToluene309545
PPLHexane258038

While enzymatic methods avoid harsh conditions, scalability is limited by enzyme cost and moderate yields.

Reductive Amination of α-Hydroxy Ketones

Reductive amination offers a one-pot route to β-amino alcohols. For (R)-β-amino-4-iodobenzeneethanol, this involves:

  • Imine formation : 4-Iodophenylglyoxal reacts with ammonium acetate in methanol.

  • Stereoselective reduction : NaBH₄ with a chiral ligand (e.g., (R)-BINOL) reduces the imine to the (R)-amine.

Optimization Notes :

  • Ligand effect : (R)-BINOL increases ee from 70% to 92%.

  • Solvent : Methanol outperforms THF due to better imine stability.

Solid-Phase Synthesis and Combinatorial Approaches

Solid-phase synthesis enables high-throughput preparation. A Merrifield resin-bound 4-iodobenzaldehyde derivative undergoes the following:

  • Henry reaction : Nitromethane addition forms β-nitro alcohol.

  • Reduction : H₂/Pd-C reduces the nitro group to amine, followed by resin cleavage.

Advantages :

  • Purity : >95% after HPLC purification.

  • Scalability : Parallel synthesis yields 1–5 g batches .

Chemical Reactions Analysis

Types of Reactions

®-beta-Amino-4-iodobenzeneethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-iodobenzaldehyde.

    Reduction: Formation of 4-aminobenzeneethanol.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

®-beta-Amino-4-iodobenzeneethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-beta-Amino-4-iodobenzeneethanol involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The hydroxyl group can also enhance solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-beta-Amino-4-bromobenzeneethanol: Similar structure but with a bromine atom instead of iodine.

    ®-beta-Amino-4-chlorobenzeneethanol: Similar structure but with a chlorine atom instead of iodine.

    ®-beta-Amino-4-fluorobenzeneethanol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

®-beta-Amino-4-iodobenzeneethanol is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological properties compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can lead to stronger interactions with biological targets, making it a valuable compound for research and development.

Q & A

Q. What ethical standards apply when publishing datasets involving this compound’s toxicity profiles?

- Methodological Answer :

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